2,4-Dinitro-5-methylaminobenzamide
Description
2,4-Dinitro-5-methylaminobenzamide is a benzamide derivative characterized by a nitro group at the 2- and 4-positions of the benzene ring and a methylamino (-NHCH₃) substituent at the 5-position. Synthesis of such compounds often involves nitration of aromatic precursors or coupling reactions, as seen in related derivatives .
Properties
Molecular Formula |
C8H8N4O5 |
|---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
5-(methylamino)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C8H8N4O5/c1-10-5-2-4(8(9)13)6(11(14)15)3-7(5)12(16)17/h2-3,10H,1H3,(H2,9,13) |
InChI Key |
QINBPQXQPZKWAM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The table below compares 2,4-Dinitro-5-methylaminobenzamide with structurally analogous benzamide derivatives:
*Inferred formula based on substituent analysis.
Key Differences :
- Solubility: The methylamino group may improve aqueous solubility relative to non-polar analogs (e.g., benzylamine in ), though nitro groups generally reduce solubility .
- Steric Hindrance: The 5-methylamino group introduces minimal steric hindrance compared to bulkier substituents (e.g., 4-nitrobenzamido in ).
Physicochemical Properties
- Polarity: The target compound is more polar than 4-aminobenzamide due to nitro groups but less polar than hydroxylated derivatives (e.g., ).
- Thermal Stability: Nitro groups may lower thermal stability compared to amino or hydroxylated analogs, posing synthesis and storage challenges .
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